![molecular formula C12H13N3 B1303595 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 865546-36-7](/img/structure/B1303595.png)

1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine" is a heterocyclic molecule that is part of a broader class of compounds with potential pharmacological applications. The structure of this compound suggests it could serve as a scaffold for the development of new chemical entities, particularly in the drug discovery sector, where polyfunctional heterocyclic derivatives are increasingly significant .

Synthesis Analysis

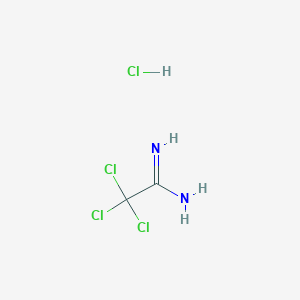

The synthesis of related tetrahydropyrido[2,3-b]pyrazine scaffolds has been achieved through sequential reactions involving pentafluoropyridine with sodium phenylsulfinate and appropriate diamines . Similarly, tetrahydropyrido[3,4-b]pyrazine scaffolds have been synthesized via a one-pot annelation reaction of pentafluoropyridine with diamines, demonstrating the versatility of polyfluorinated pyridine systems as scaffolds . Additionally, a synthesis route for 2-(pyrazol-5-yl)-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridines has been reported, starting from 2,2,6,6-tetramethylpiperidin-4-one oxime and involving acetylene and cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of related compounds, such as 3,4-dihydropyrrolo[1,2-a]pyrazine, has been studied using ab initio calculations, revealing insights into the reactivity of this system . The structure of tetraprotonated tetra(2-pyridyl)pyrazine has been determined crystallographically, showing hydrogen bonding interactions that could be relevant to the stability and reactivity of similar compounds .

Chemical Reactions Analysis

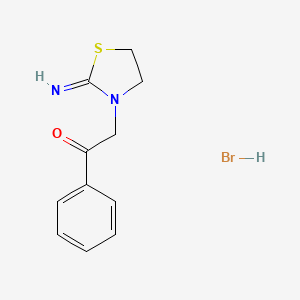

The reactivity of the tetrahydropyrido[2,3-b]pyrazine scaffolds has been explored through model reactions with nucleophiles, leading to various polysubstituted ring-fused systems . The pyrrolo[1,2-a]pyrazine system has been synthesized from pyrrole and has undergone electrophilic substitution, addition of organolithium reagents, and 1,3-dipolar cycloadditions with azomethine ylides . These reactions highlight the potential for diverse chemical modifications of the pyridopyrazine core.

Physical and Chemical Properties Analysis

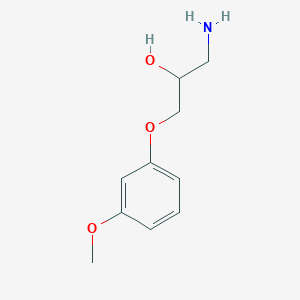

The physical and chemical properties of the tetrahydropyrido[2,3-b]pyrazine scaffolds are influenced by their polyfunctionality and the presence of fluorine atoms, which can affect their reactivity and interaction with biological targets . The synthesis of tetrahydropyrido[2,3-b]pyrazine scaffolds from 2,3,5,6-tetrafluoropyridine derivatives has shown that electron-withdrawing or donating substituents at certain positions can significantly impact the ease of forming ring-fused products .

Scientific Research Applications

Synthesis and Chemical Properties

Novel Synthetic Routes : Sagitova et al. (2019) discussed the synthesis of pharmaceutically relevant substituted 2-(pyrazol-5-yl)-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridines, a compound structurally related to 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. This synthesis involves reactions with acetylene and aroylbromoacetylenes, highlighting a method for assembling complex structures in this chemical class (Sagitova et al., 2019).

Asymmetric Synthesis Techniques : Gualandi et al. (2011) explored asymmetric synthesis methods to produce 1,2-disubstituted 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. Their research demonstrates the potential for creating chiral versions of these compounds, which can be significant in developing pharmaceuticals (Gualandi et al., 2011).

Enantioselective Hydrogenation : Research by Hu et al. (2018) focused on the enantioselective hydrogenation of heterocyclic imines, including 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. This method can produce chiral amines with high yield and enantioselectivity, which is crucial for pharmaceutical applications (Hu et al., 2018).

Applications in Materials Science

- Supramolecular Chemistry : In the field of materials science, pyrazine derivatives like 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine are used for developing novel metal-organic frameworks and coordination complexes. For instance, the study by Graf and Stoeckli-Evans (1996) on tetraprotonated tetra(2-pyridyl)pyrazine highlights the potential of these compounds in forming complex structures with interesting chemical properties (Graf & Stoeckli-Evans, 1996).

properties

IUPAC Name |

1-pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-3-10(9-13-5-1)12-11-4-2-7-15(11)8-6-14-12/h1-5,7,9,12,14H,6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMZMHQFHLBPGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CC=C2C(N1)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377897 |

Source

|

| Record name | 1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

CAS RN |

865546-36-7 |

Source

|

| Record name | 1,2,3,4-Tetrahydro-1-(3-pyridinyl)pyrrolo[1,2-a]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865546-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1303536.png)

![1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B1303544.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)